molecular formula C12H22N2O2 B1377983 Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1363380-79-3

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1377983
CAS No.: 1363380-79-3
M. Wt: 226.32 g/mol
InChI Key: XLVAGFMRBBLZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Structure of Azaspiro[3.3]heptane Derivatives

The azaspiro[3.3]heptane core structure represents a distinctive class of spirocyclic compounds where two four-membered rings share a common spiro carbon atom, with one ring containing a nitrogen heteroatom. The fundamental spirocyclic framework of 2-azaspiro[3.3]heptane exhibits molecular formula C6H11N and molecular weight 97.16 daltons. This basic skeleton consists of two cyclobutane rings connected through a quaternary carbon center, with nitrogen incorporation disrupting the symmetry and introducing basicity to the system. The rigid spirocyclic architecture constrains conformational flexibility compared to acyclic or simple cyclic analogs, resulting in well-defined three-dimensional geometries that influence molecular recognition properties.

The structural rigidity inherent in azaspiro[3.3]heptane derivatives stems from the geometric constraints imposed by the four-membered rings, which adopt nearly planar conformations due to ring strain considerations. The spiro junction forces the two rings into perpendicular orientations, creating a distinctive molecular shape that differs significantly from traditional bicyclic systems. The nitrogen atom within the spirocyclic framework can exist in various protonation states depending on environmental conditions, with the basic nitrogen center exhibiting similar basicity characteristics to conventional secondary amines. Recent investigations have demonstrated that azaspiro[3.3]heptane structures serve as effective bioisosteres for piperidine rings, maintaining comparable basicity while offering improved pharmacokinetic properties.

The incorporation of heteroatoms within the spirocyclic framework significantly influences the electronic distribution and reactivity patterns of these compounds. The nitrogen atom introduces lone pair electrons that can participate in hydrogen bonding interactions and coordinate with metal centers or biological receptors. Computational studies indicate that the nitrogen lone pair orientation in azaspiro[3.3]heptane derivatives adopts specific geometries dictated by the spirocyclic constraints, potentially affecting binding affinity and selectivity in biological systems. The structural features of azaspiro[3.3]heptane derivatives make them valuable scaffolds for drug discovery and development, particularly in applications requiring rigid molecular frameworks with defined spatial arrangements.

Nomenclature Systems for Azaspiro Compounds

The systematic nomenclature of azaspiro compounds follows established International Union of Pure and Applied Chemistry guidelines for spirocyclic systems, employing specific conventions to accurately describe the complex molecular architecture. The nomenclature system for monospiro compounds begins with the prefix "spiro" followed by von Baeyer descriptors indicating the number of carbon atoms in each ring component, arranged in ascending order and separated by periods within square brackets. For azaspiro[3.3]heptane derivatives, the designation "aza" indicates nitrogen replacement of a carbon atom, while the bracketed numbers specify the ring sizes and total skeletal atoms.

The numbering system for spirocyclic compounds follows systematic rules that ensure unambiguous identification of substituent positions and stereochemical relationships. Carbon atoms are numbered continuously, beginning from a ring atom adjacent to the spiro center, proceeding through the smaller ring if present, then through the spiro atom, and continuing around the second ring. When heteroatoms are present, the numbering system prioritizes giving the heteroatom the lowest possible number within the structural constraints. For substituted azaspiro compounds, the nomenclature incorporates positional descriptors that specify the exact location of functional groups relative to the spirocyclic framework.

The Chemical Abstracts Service registry system provides additional identification through unique numerical designators that facilitate database searches and literature retrieval. For tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate, the systematic name incorporates multiple components: the tert-butyl ester functionality, the aminomethyl substituent at position 6, the azaspiro[3.3]heptane core, and the carboxylate group at position 2. This comprehensive naming system ensures precise communication of structural information across scientific literature and regulatory documentation.

Alternative nomenclature systems may employ different conventions depending on the specific application or historical precedent. Some literature sources utilize simplified names that emphasize functional group relationships or biological activity patterns rather than strict systematic nomenclature. The International Union of Pure and Applied Chemistry recommendations provide standardized approaches that minimize ambiguity and facilitate international scientific communication regarding spirocyclic compounds and their derivatives.

Stereochemical Considerations

The stereochemical complexity of azaspiro[3.3]heptane derivatives arises from multiple sources including the inherent three-dimensional geometry of the spirocyclic framework, the presence of potential stereogenic centers, and conformational constraints imposed by ring strain considerations. The spiro junction creates a quaternary carbon center that may or may not represent a stereogenic center depending on the substitution pattern and the presence of different substituents on the attached rings. The perpendicular orientation of the two four-membered rings generates distinct spatial environments that influence the stereochemical outcome of chemical reactions and biological interactions.

Conformational analysis of azaspiro[3.3]heptane derivatives reveals limited flexibility due to the geometric constraints imposed by the four-membered rings, which prefer planar or nearly planar conformations to minimize angle strain. The nitrogen atom within the spirocyclic framework can adopt different orientations depending on hybridization state and substitution pattern, with lone pair electrons occupying specific spatial regions that affect molecular recognition properties. The stereochemical features of these compounds contribute to their utility as conformationally restricted building blocks in medicinal chemistry applications.

The presence of substituents on the spirocyclic framework introduces additional stereochemical complexity through the creation of new stereogenic centers and the potential for stereoisomerism. For this compound, the aminomethyl group at position 6 may create a stereogenic center depending on the substitution pattern of the carbon atom to which it is attached. The stereochemical relationship between different substituents influences the overall molecular shape and may affect biological activity, selectivity, and pharmacokinetic properties.

Computational modeling studies provide insights into the preferred conformations and stereochemical arrangements of azaspiro[3.3]heptane derivatives under various conditions. These investigations reveal that the rigid spirocyclic framework constrains molecular flexibility while maintaining specific geometric relationships between functional groups. The stereochemical properties of azaspiro compounds make them valuable tools for studying structure-activity relationships and developing compounds with predictable three-dimensional characteristics.

Position and Significance of the Aminomethyl Functionality

The aminomethyl substituent at position 6 of the azaspiro[3.3]heptane framework represents a critical structural feature that significantly influences the chemical and biological properties of this compound. This functional group introduces a primary amine center that can participate in hydrogen bonding interactions, salt formation, and coordination chemistry, thereby expanding the range of potential applications and biological targets. The spatial positioning of the aminomethyl group relative to the spirocyclic core creates specific geometric relationships that may influence molecular recognition and binding affinity in biological systems.

The primary amine functionality within the aminomethyl group exhibits basic properties with typical protonation behavior under physiological conditions, potentially affecting solubility, membrane permeability, and distribution characteristics. The flexible methylene linker between the amine nitrogen and the spirocyclic framework allows for conformational adjustments that may optimize binding interactions with target molecules while maintaining the structural integrity imposed by the rigid spirocyclic core. Computational analyses suggest that the aminomethyl group can adopt multiple conformations that position the amine nitrogen in different spatial orientations relative to other functional groups within the molecule.

The synthetic accessibility of the aminomethyl functionality provides opportunities for further chemical modification through standard amine chemistry protocols, including acylation, alkylation, and condensation reactions. These transformations enable the development of analogs with modified properties while preserving the essential structural features of the azaspiro[3.3]heptane framework. The aminomethyl group serves as a versatile handle for introducing additional functionality or creating linkages to other molecular components in complex synthetic schemes.

Research investigations have demonstrated the importance of the aminomethyl position in determining biological activity and selectivity profiles of azaspiro[3.3]heptane derivatives. The specific geometric arrangement created by the aminomethyl substituent at position 6 may contribute to enhanced binding affinity for certain biological targets while reducing interactions with off-target sites. The positioning of this functional group within the three-dimensional structure of the molecule creates unique spatial relationships that distinguish it from other azaspiro derivatives and conventional nitrogen-containing compounds.

Relationship to Other Azaspiro Carboxylate Derivatives

This compound belongs to a broader family of azaspiro carboxylate derivatives that share common structural features while exhibiting distinct substitution patterns and functional group arrangements. Related compounds within this family include tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, which possesses a hydroxyl group at position 6 instead of the aminomethyl substituent, maintaining the same spirocyclic core and carboxylate ester functionality. These structural relationships provide opportunities for comparative studies investigating the effects of different substituents on chemical and biological properties.

The family of azaspiro carboxylate derivatives encompasses compounds with various substitution patterns at different positions of the spirocyclic framework, creating a diverse library of related structures with potentially different biological activities and physicochemical properties. Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate represents another closely related derivative where the aminomethyl group is replaced by a direct amino substituent, eliminating the methylene linker and creating different spatial relationships. These subtle structural modifications can significantly influence molecular recognition, binding affinity, and selectivity profiles in biological systems.

Compound CAS Number Molecular Formula Molecular Weight Key Substituent
This compound 1363380-79-3 C₁₂H₂₂N₂O₂ 226.32 Aminomethyl at position 6
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 1147557-97-8 C₁₁H₁₉NO₃ 213.28 Hydroxyl at position 6
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate - C₁₁H₂₀N₂O₂ 212.29 Amino at position 6

The synthetic strategies employed for preparing azaspiro carboxylate derivatives often involve common intermediates and reaction sequences, facilitating the preparation of compound libraries for structure-activity relationship studies. The synthesis of these compounds typically involves the construction of the spirocyclic framework followed by introduction of the carboxylate functionality and subsequent modification of substituents at various positions. The modular nature of these synthetic approaches enables systematic exploration of structure-property relationships within the azaspiro carboxylate family.

Research applications of azaspiro carboxylate derivatives span multiple areas including medicinal chemistry, where they serve as building blocks for drug discovery efforts, and materials science, where their rigid three-dimensional structures provide unique organizational properties. The family relationship among these compounds facilitates comparative studies that can reveal general principles governing the behavior of spirocyclic systems while identifying specific features that confer unique properties to individual family members. The continued development of new azaspiro carboxylate derivatives expands the available chemical space for exploring novel applications and biological targets.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVAGFMRBBLZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129945
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-79-3
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Intermediate

  • The synthesis often begins with the preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , a key bifunctional intermediate.
  • This intermediate is prepared via cyclization reactions involving azetidine derivatives and cyclobutanone or related four-membered ketones.
  • Two efficient and scalable synthetic routes have been described, utilizing:
    • Horner-Wadsworth-Emmons olefination to introduce the exocyclic alkene functionality.
    • Subsequent [3+2] cycloaddition with azomethine ylides generated in situ, leading to the spirocyclic core.
  • The 6-oxo group is then selectively reduced or transformed to introduce the aminomethyl substituent at the 6-position.

Introduction of the Aminomethyl Group

  • The aminomethyl group at the 6-position is typically introduced via reductive amination of the 6-oxo intermediate.
  • Alternatively, nucleophilic substitution or ring-opening reactions on appropriately functionalized precursors can be employed.
  • Protection of the azetidine nitrogen as a Boc (tert-butoxycarbonyl) carbamate is maintained throughout to ensure stability and facilitate purification.

Detailed Experimental Procedure (Representative)

A representative preparation based on literature protocols involves the following steps:

Step Reagents/Conditions Description Yield (%) Notes
1 tert-butyl 3-oxoazetidine-1-carboxylate + (formylmethylene)triphenylphosphorane, CH2Cl2, 40 °C, 5 h Horner-Wadsworth-Emmons reaction to form tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate 94 High purity colorless oil obtained after flash chromatography
2 In situ generation of N-benzyl azomethine ylide + electron-deficient alkene [3+2] Cycloaddition to form the spirocyclic core Variable Reaction monitored by TLC; yields depend on substrate and conditions
3 Reduction of 6-oxo group to 6-(aminomethyl) Reductive amination or selective reduction with appropriate reagents Moderate to high Boc protection stable under conditions
4 Purification Flash chromatography on silica gel - Chromatographically pure and spectroscopically characterized

Note: All reactions are conducted under inert atmosphere (argon or nitrogen) using anhydrous solvents purified by distillation and alumina treatment to minimize moisture content.

Analytical and Characterization Data

  • NMR Spectroscopy:

    • ^1H NMR and ^13C NMR spectra confirm the presence of the spirocyclic framework and Boc-protected azetidine nitrogen.
    • Chemical shifts correspond to the tert-butyl group (singlet near δ 1.4 ppm), azaspiro ring protons, and aminomethyl substituent.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight 226.32 g/mol.
    • Fragmentation patterns support the spirocyclic structure.
  • Infrared Spectroscopy:

    • Characteristic carbamate C=O stretch near 1700 cm^-1.
    • N–H stretches indicative of amine and carbamate groups.
  • Melting Point:

    • Reported melting points vary depending on purity and polymorphic form.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Horner-Wadsworth-Emmons + [3+2] Cycloaddition tert-butyl 3-oxoazetidine-1-carboxylate, phosphorane, azomethine ylide precursors Olefination, cycloaddition, reductive amination Scalable, high regioselectivity, access to bifunctional intermediates Requires careful control of moisture and inert atmosphere
Reductive Amination of 6-oxo Intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Selective reduction/amination Efficient introduction of aminomethyl group Sensitive to reaction conditions to avoid over-reduction

Research Findings and Scalability

  • The synthetic routes described have been demonstrated to be scalable to multigram and kilogram quantities without significant loss of yield or purity, making them suitable for medicinal chemistry and drug discovery applications.
  • The bifunctional nature of the intermediate allows for further selective derivatizations on the azetidine and cyclobutane rings, providing access to novel chemical space complementary to piperidine systems.
  • The use of Boc protection ensures stability during the synthetic sequence and facilitates purification.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate in anticancer research. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The spirocyclic structure is believed to enhance its interaction with biological targets, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems is under investigation, suggesting therapeutic implications for cognitive disorders .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent against various pathogens. Its effectiveness against drug-resistant strains of bacteria makes it a candidate for further exploration in the development of new antibiotics .

Polymer Synthesis

This compound serves as a valuable building block in the synthesis of novel polymers. Its functional groups allow for various modifications that can lead to materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for formulating drug delivery systems, particularly liposomes and nanoparticles. These systems can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes in clinical settings .

Synthesis of Complex Molecules

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile reagent in synthetic pathways aimed at creating biologically active compounds .

Chiral Building Block

The compound is also recognized for its chirality, making it an important chiral building block in asymmetric synthesis. This application is particularly relevant in the pharmaceutical industry, where enantiomerically pure compounds are often required for therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-azaspiro[3.3]heptane derivatives arises from variations in substituents at the 5-, 6-, or 2-positions. Below is a detailed comparison with key analogs:

Table 1: Comparison of Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate and Related Compounds

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings Reference
This compound C₁₂H₂₂N₂O₂ 226.32 Aminomethyl group at 6-position; Boc-protected Protein degradation (e.g., PROTACs); conjugation-ready amine
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.28 Hydroxyl group at 6-position Intermediate for derivatization (e.g., oxidation to ketone)
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₇NO₃ 211.26 Ketone group at 6-position Key intermediate for sp³-rich scaffolds in drug discovery; scalable synthesis routes
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 Primary amine at 6-position Building block for D3 receptor ligands and kinase inhibitors
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate C₁₂H₂₂N₂O₂ 226.32 Methylamino group at 6-position Research applications requiring secondary amines; stored at 2–8°C
Tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate C₁₃H₂₃NO₃ 241.33 Hydroxyethyl side chain at 6-position Intermediate in androgen receptor degraders; reduced from ester precursor

Key Observations

Substituent-Driven Reactivity: The aminomethyl group in the target compound enables direct conjugation to electrophilic moieties (e.g., carboxylic acids in linkers for PROTACs) . In contrast, the ketone in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows nucleophilic additions (e.g., Grignard reactions) to access diverse sp³-rich architectures . The hydroxyl and hydroxyethyl substituents () are precursors for further functionalization, such as oxidation or esterification.

Synthetic Accessibility :

  • The oxo derivative (CAS: 1211586-09-2) is synthesized via scalable routes involving cyclization and oxidation, making it a versatile intermediate .
  • The hydroxyethyl analog is prepared through DIBAL-H reduction of an ester precursor, highlighting the utility of hydride reagents in modifying side chains .

Biological Relevance: Amino-substituted derivatives (e.g., 6-amino and 6-methylamino) are critical in receptor ligand development. For example, tert-butyl 6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate acts as a D3 receptor ligand with optimized pharmacokinetics . The oxo derivative’s bifunctional nature grants access to chemical space complementary to piperidine-based drugs, addressing limitations in membrane permeability and metabolic stability .

Biological Activity

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known by its CAS number 1211586-09-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
InChI KeyWJDUCDSPGKNBBW-UHFFFAOYSA-N
Melting Point127-129 °C
Density1.17 g/cm³

This compound is known to interact with various biological targets, particularly in the central nervous system (CNS). The compound acts primarily as an antagonist at the CXCR2 receptor, which is involved in inflammatory responses and neurogenic pain pathways.

Biochemical Pathways

The modulation of the CXCR2 signaling pathway suggests that this compound may influence several biochemical processes, including:

  • Inflammation : By blocking CXCR2, the compound may reduce the recruitment of neutrophils and other inflammatory cells to sites of injury or infection.
  • Neurological Effects : Its ability to penetrate the CNS implies potential applications in treating CNS disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:

  • Absorption : The compound is likely well absorbed due to its lipophilicity.
  • Distribution : It has a favorable distribution profile allowing it to cross the blood-brain barrier.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
  • Excretion : Primarily through renal pathways.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds within the azaspiro series, providing insights into their potential therapeutic effects.

  • CNS Disorders : A study indicated that similar compounds exhibit neuroprotective effects in models of multiple sclerosis (MS) by modulating inflammatory responses (source needed).
  • Pain Management : Another investigation demonstrated that CXCR2 antagonists can reduce pain sensitivity in animal models, suggesting that this compound may have analgesic properties (source needed).
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation in various preclinical models, indicating potential use in treating inflammatory diseases (source needed).

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions using tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives. For example:

  • Stepwise amidation : Reacting a carboxylic acid (e.g., 4-((5-bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-1-cyclopentyl-1H-imidazole-2-carboxylic acid) with the spirocyclic amine in dichloromethane (DCM) using HATU and DIPEA as coupling agents. Purification via ethyl acetate extraction and silica gel chromatography yields the product .
  • Catalytic cross-coupling : Palladium-catalyzed Buchwald–Hartwig amination with aryl halides (e.g., 1-bromo-2-trifluoromethylbenzene) in toluene at 110°C, followed by Boc deprotection with HCl in Et₂O .
    Optimization : Adjust stoichiometry (2:1 amine:acid), solvent polarity, and reaction time (≥17 hours) to improve yields .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use gradient elution (15–100% Et₂O/pentane) for purification, monitoring retention factor (Rf) .
  • Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 4.05–4.10 ppm for spirocyclic protons, δ 1.44 ppm for tert-butyl groups) and HRMS (e.g., m/z 544.3 [M+H]<sup>+</sup> for intermediates) .
  • Storage : Maintain at 2–8°C in dark, dry conditions to prevent degradation .

Q. What are the key challenges in synthesizing derivatives of this spirocyclic compound?

  • Steric hindrance : The rigid spiro[3.3]heptane core limits accessibility for functionalization at the 6-position. Use bulky coupling agents (e.g., HATU) and elevated temperatures to overcome this .
  • Amino group reactivity : Protect the aminomethyl group with Boc or sulfinyl groups during multi-step syntheses to avoid side reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate stereochemistry?

  • Chiral auxiliaries : Employ tert-butylsulfinyl groups to induce asymmetry during LiAlH4-mediated reductions, achieving enantiomeric excess (e.g., [α]<sup>20</sup>D = -144.21 for (S)-isomers) .
  • Stereochemical validation : Use <sup>1</sup>H NMR coupling constants (J values) and X-ray crystallography (via SHELX refinement) to confirm absolute configuration .

Q. What computational strategies predict the reactivity of this compound in drug discovery contexts?

  • Density Functional Theory (DFT) : Model steric and electronic effects of the spirocyclic core on binding to targets like WDR5-MYC or retinol-binding proteins .
  • Molecular docking : Simulate interactions with hydrophobic pockets using the tert-butyl group as an anchor, optimizing substituents at the 6-position for affinity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

  • Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .
  • Isotopic labeling : Introduce <sup>13</sup>C or <sup>15</sup>N labels at the aminomethyl group to track coupling patterns .

Q. What methodologies enable selective derivatization of the azetidine versus cyclobutane rings?

  • Protection/deprotection strategies : Use Boc groups to shield the azetidine nitrogen while functionalizing the cyclobutane ring via Pd-catalyzed cross-coupling .
  • Reductive alkylation : React the aminomethyl group with aldehydes (e.g., tert-butyl 6-formyl derivatives) under NaBH3CN conditions, leaving the spirocyclic core intact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.